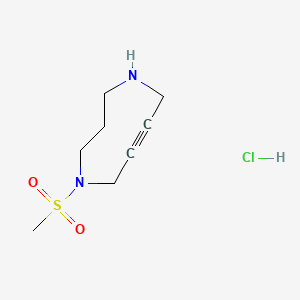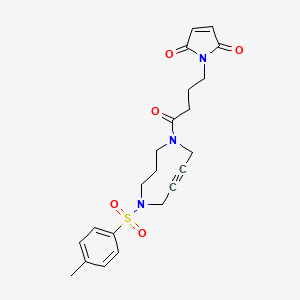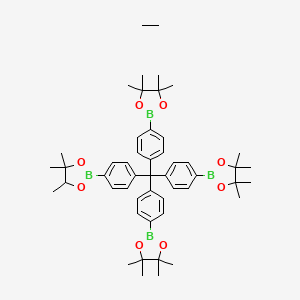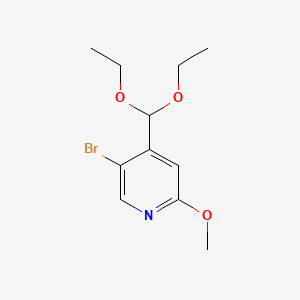
2-Bromo-4-chloro-3-iodo-1-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-chloro-3-iodo-1-methylbenzene is a compound with the molecular formula C7H5BrClI . It is a substituted benzene derivative . The compound is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with bromo, chloro, iodo, and methyl substituents . The numbering of the substituents follows the lowest locant rule in IUPAC nomenclature .Physical And Chemical Properties Analysis
The compound has a molecular weight of 331.38 and a density of 2.125 g/cm3 at 20 °C . It has a predicted boiling point of 304.3±42.0 °C .Applications De Recherche Scientifique
2-Bromo-4-chloro-3-iodo-1-methylbenzene has a wide range of applications in scientific research. It can be used as a reagent in the synthesis of other compounds, such as 1-bromo-4-chloro-3-iodo-2-methylbenzene and 1-bromo-2-chloro-3-iodo-4-methylbenzene. It can also be used as a catalyst in various reactions, such as the Suzuki-Miyaura cross-coupling reaction and the Heck reaction. In addition, this compound can be used as a substrate in biochemical and physiological studies. It has been used in studies of protein-ligand interactions, enzyme kinetics, and cellular signaling pathways.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-chloro-3-iodo-1-methylbenzene is not fully understood. However, it is believed to act as an electron-withdrawing group, which increases the electron density of the aromatic ring and makes it more reactive. It is also believed to act as a hydrogen-bond acceptor, which can increase the affinity of the aromatic ring for other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to interact with proteins, enzymes, and various cellular signaling pathways. In particular, this compound has been shown to interact with the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 2-Bromo-4-chloro-3-iodo-1-methylbenzene for lab experiments is its versatility. It can be used as a reagent, a catalyst, and a substrate in a variety of reactions and studies. However, there are some limitations to its use. For example, this compound is highly reactive and can react with other compounds in the reaction mixture, which can lead to unwanted side reactions. In addition, it is not very soluble in water, which can limit its use in certain reactions and studies.
Orientations Futures
For 2-Bromo-4-chloro-3-iodo-1-methylbenzene research include the development of new synthesis methods, the exploration of its biochemical and physiological effects, and the investigation of its potential applications in drug development. In addition, further research is needed to better understand its mechanism of action and to identify new ways to use it in lab experiments.
Méthodes De Synthèse
2-Bromo-4-chloro-3-iodo-1-methylbenzene can be synthesized by a variety of methods, including the direct halogenation of 1-methylbenzene, the Friedel-Crafts alkylation of 1-methylbenzene, and the Williamson ether synthesis of 1-methylbenzene. In the direct halogenation method, 1-methylbenzene is reacted with a mixture of bromine, chlorine, and iodine in an inert solvent, such as chloroform or dichloromethane. In the Friedel-Crafts alkylation method, 1-methylbenzene is reacted with an alkyl halide, such as ethyl bromide, in the presence of a Lewis acid catalyst, such as aluminum chloride. In the Williamson ether synthesis method, 1-methylbenzene is reacted with an alkoxide, such as sodium methoxide, in an inert solvent, such as diethyl ether.
Safety and Hazards
The compound is classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
3-bromo-1-chloro-2-iodo-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClI/c1-4-2-3-5(9)7(10)6(4)8/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKILGRHADSPIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)I)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClI |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl N-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethylamino]ethyl]-N-methyl-carbamate](/img/structure/B6286748.png)










